![molecular formula C27H39IN2 B12055184 1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide CAS No. 1237025-59-0](/img/structure/B12055184.png)
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide is a chemical compound with the molecular formula C27H39IN2. It is known for its use as a carbene ligand precursor and has applications in various fields of chemistry .
Preparation Methods
The synthesis of 1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide involves the reaction of 1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazolinium iodide with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dichloromethane . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Scientific Research Applications
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide has several scientific research applications:
Chemistry: It is used as a carbene ligand precursor in various catalytic reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications and effects on biological systems.
Industry: It can be used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide involves its interaction with molecular targets and pathways. As a carbene ligand precursor, it forms stable carbene complexes that can participate in various catalytic processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide can be compared with other similar compounds such as:
1,3-bis[(1S)-2,2-dimethyl-1-(2-tolyl)propyl]imidazolinium iodide: This compound has a similar structure but with a different substituent on the aromatic ring.
1,3-bis[(1S)-2,2-dimethyl-1-(2-tolyl)propyl]imidazolinium chloride: Similar structure with a different counterion. These comparisons highlight the uniqueness of this compound in terms of its specific substituents and counterion, which can influence its chemical properties and applications.
Properties
CAS No. |
1237025-59-0 |
|---|---|
Molecular Formula |
C27H39IN2 |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C27H39N2.HI/c1-20-13-9-11-15-22(20)24(26(3,4)5)28-17-18-29(19-28)25(27(6,7)8)23-16-12-10-14-21(23)2;/h9-16,19,24-25H,17-18H2,1-8H3;1H/q+1;/p-1/t24-,25-;/m1./s1 |
InChI Key |
RDGJOFKDMBCNIA-JIMLSGQQSA-M |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C(C)(C)C)N2CC[N+](=C2)[C@H](C3=CC=CC=C3C)C(C)(C)C.[I-] |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)(C)C)N2CC[N+](=C2)C(C3=CC=CC=C3C)C(C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B12055110.png)
![Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12055116.png)
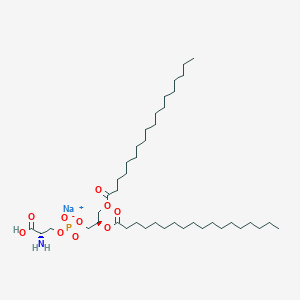
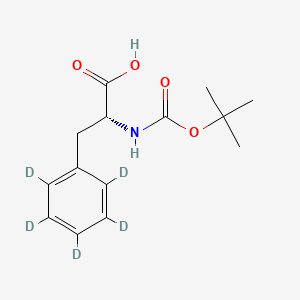
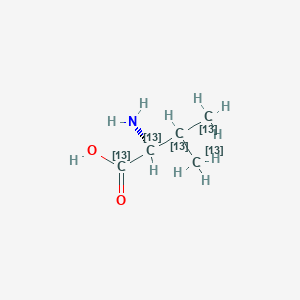
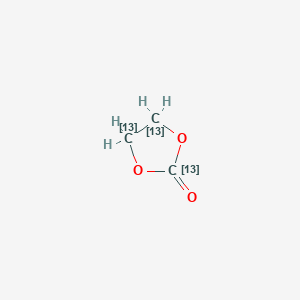



![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid phenethyl-amide](/img/structure/B12055148.png)
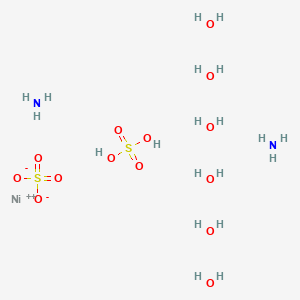
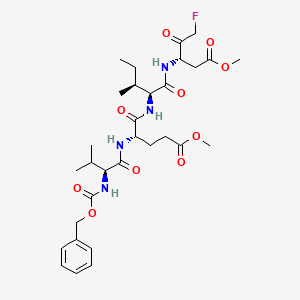

![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12055174.png)
